N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
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Overview
Description
N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a synthetic organic compound that combines structural elements from chromenone, tetrahydropyran, and nicotinamide
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-oxo-2H-chromene-3-carboxylic acid, tetrahydro-2H-pyran-4-ol, and nicotinoyl chloride.
Step 1 Formation of Intermediate: The 2-oxo-2H-chromene-3-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Step 2 Coupling Reaction: The acid chloride intermediate is then reacted with tetrahydro-2H-pyran-4-ol in the presence of a base such as triethylamine (TEA) to form the ester linkage.
Step 3 Amidation: The final step involves the reaction of the ester intermediate with nicotinoyl chloride in the presence of a base to form the desired N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The nitro group in the nicotinamide can be reduced to an amine under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Fluorescent Probes: The chromenone moiety can be used in the design of fluorescent probes for imaging applications.
Medicine
Drug Development:
Diagnostics: Use in diagnostic assays due to its fluorescent properties.
Industry
Material Science: Incorporation into polymers and materials for enhanced properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism by which N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide exerts its effects involves interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The chromenone moiety can interact with proteins and nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide.
Chromenone Derivatives: Compounds such as coumarin and esculetin.
Tetrahydropyran Derivatives: Compounds like tetrahydropyranyl ethers.
Uniqueness
N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
By combining these structural elements, the compound exhibits properties that are not found in simpler analogs, making it a valuable tool in scientific research and potential therapeutic development.
Properties
IUPAC Name |
6-(oxan-4-yloxy)-N-(2-oxochromen-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c23-19(22-16-11-13-3-1-2-4-17(13)27-20(16)24)14-5-6-18(21-12-14)26-15-7-9-25-10-8-15/h1-6,11-12,15H,7-10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUNLBVDBUTMRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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